An In-depth Technical Guide to Phenoxyacetaldehyde
An In-depth Technical Guide to Phenoxyacetaldehyde
CAS Number: 2120-70-9
This technical guide provides a comprehensive overview of phenoxyacetaldehyde, a significant organic compound utilized in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on experimental procedures and data presentation.
Chemical and Physical Properties
Phenoxyacetaldehyde, with the CAS number 2120-70-9, is an aromatic aldehyde with a distinct floral and green odor profile.[1] Its chemical and physical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and industrial applications.
Table 1: General and Physical Properties of Phenoxyacetaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Colorless clear viscous liquid (est.) | |
| Density | 1.069 g/cm³ | [3] |
| Boiling Point | 160-162 °C | [3] |
| 94 °C @ 6 Torr | [3] | |
| Flash Point | 92.4 °C | [3] |
| Refractive Index | 1.505 | [3] |
| Vapor Pressure | 0.113 mmHg at 25°C | [3] |
| Solubility | Soluble in alcohol. Insoluble in water. |
Table 2: Computed and Safety Properties of Phenoxyacetaldehyde
| Property | Value | Reference(s) |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 136.052429494 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| GHS Hazard Statements | H315: Causes skin irritation | [3] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362 | [3] |
Spectral Data
The structural elucidation of phenoxyacetaldehyde is supported by various spectroscopic techniques. Below is a summary of its key spectral data.
Table 3: Spectral Data of Phenoxyacetaldehyde
| Spectrum Type | Key Peaks and Assignments | Reference(s) |
| ¹H NMR | Data not fully available in search results. A user-submitted query on a tutoring website shows a spectrum for labeling. | [4] |
| ¹³C NMR | Data available on PubChem, but specific peak assignments are not detailed in the provided search results. | [5] |
| IR Spectroscopy | Data available on PubChem, but specific peak frequencies and their corresponding vibrational modes are not detailed in the provided search results. | [5] |
| Mass Spectrometry (GC-MS) | Data available on PubChem, but a detailed fragmentation analysis is not provided in the search results. | [5] |
Synthesis of Phenoxyacetaldehyde
Phenoxyacetaldehyde can be synthesized through various methods. A common industrial method involves the vapor phase oxidation of phenoxyethanol (B1677644).
Experimental Protocol: Vapor Phase Oxidation of Phenoxyethanol
This protocol is based on a patented process for the production of phenoxyacetaldehyde.[1]
Objective: To synthesize phenoxyacetaldehyde by the catalytic oxidation of phenoxyethanol.
Materials:
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Phenoxyethanol
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Supported silver metal catalyst (e.g., on Alundum)
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Air or an oxygen-containing gas
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Reactor tube
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Condenser
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Purification setup (e.g., for extraction and distillation)
Procedure:
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A vaporous mixture of phenoxyethanol and an excess of an oxygen-containing gas (e.g., air) is prepared. The concentration of phenoxyethanol in the mixture is typically between 0.3 to 5 volume percent.[1]
-
The vaporous mixture is passed through a reactor tube containing a supported silver metal catalyst.[1]
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The catalyst is maintained at a temperature between 225 °C and 275 °C. Optimal yields are reported to be achieved at temperatures between 250 °C and 275 °C.[1]
-
The gaseous reaction product emerging from the reactor is passed through a condenser to liquefy the crude phenoxyacetaldehyde.[1]
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The crude product can be purified by conventional methods such as solvent extraction (e.g., with xylene) followed by distillation to separate the phenoxyacetaldehyde from unreacted phenoxyethanol and by-products.[1]
Workflow for the Synthesis of Phenoxyacetaldehyde
Caption: A workflow diagram illustrating the synthesis of phenoxyacetaldehyde from phenoxyethanol.
Chemical Reactivity and Potential Applications
As an aldehyde, phenoxyacetaldehyde is a versatile intermediate in organic synthesis. It can undergo a variety of reactions typical of aldehydes, such as aldol (B89426) condensations and Wittig reactions, to form more complex molecules. Its pleasant scent also leads to its use in the fragrance industry.[1]
Aldol Condensation
The aldol condensation is a powerful carbon-carbon bond-forming reaction. Phenoxyacetaldehyde, possessing α-hydrogens, can act as both an electrophile and a nucleophile (via its enolate). A general representation of a base-catalyzed self-aldol condensation of phenoxyacetaldehyde is depicted below.
Logical Pathway for the Aldol Condensation of Phenoxyacetaldehyde
Caption: A logical diagram showing the key steps in the base-catalyzed aldol condensation of phenoxyacetaldehyde.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. Phenoxyacetaldehyde can react with a phosphorus ylide (Wittig reagent) to produce a substituted alkene. The general scheme for this reaction is outlined below.
Conceptual Workflow of the Wittig Reaction with Phenoxyacetaldehyde
Caption: A conceptual diagram illustrating the reaction pathway of the Wittig reaction involving phenoxyacetaldehyde.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific biological signaling pathways directly involving phenoxyacetaldehyde. As a reactive aldehyde, it could potentially interact with biological macromolecules, but further research is needed to elucidate any specific mechanisms of action or metabolic pathways.
Conclusion
Phenoxyacetaldehyde is a valuable chemical intermediate with established applications in the fragrance industry and significant potential in organic synthesis. This guide has provided a detailed summary of its properties, a protocol for its synthesis, and an overview of its reactivity. Further research into its biological effects and the development of more detailed and varied synthetic protocols will undoubtedly expand its utility for the scientific community.
References
- 1. US2918497A - Production of phenoxyacetaldehyde - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 4. Solved Can you please help me label the peaks of this H NMR | Chegg.com [chegg.com]
- 5. Phenoxyacetaldehyde | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]
